molecular formula C7H4BrN5 B2468661 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2219419-53-9

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2468661
CAS No.: 2219419-53-9
M. Wt: 238.048
InChI Key: PWMGJULCOATZOD-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core.

Biochemical Analysis

Biochemical Properties

It’s known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile on cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur are still being studied.

Molecular Mechanism

It is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. At certain thresholds, it may have different effects, and at high doses, it may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The exact metabolic pathways it is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 3-amino-5-bromopyrazole with cyanoacetic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 2-Amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGJULCOATZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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